molecular formula C12H12N2O3 B11003362 N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine

N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine

Cat. No.: B11003362
M. Wt: 232.23 g/mol
InChI Key: SMMUOQWIKITOGT-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-indol-6-yl)carbonyl]glycine is a synthetic glycine derivative featuring a 1-methylindole-6-carbonyl moiety conjugated to the amino acid via an amide bond. Indole-based compounds are frequently studied for their bioactivity, including interactions with neurotransmitter receptors or enzyme modulation (e.g., tryptophan-derived pathways) . The methyl group at the indole nitrogen may enhance metabolic stability compared to unsubstituted analogs, while the carbonyl group at the 6-position likely influences electronic properties and solubility.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-[(1-methylindole-6-carbonyl)amino]acetic acid

InChI

InChI=1S/C12H12N2O3/c1-14-5-4-8-2-3-9(6-10(8)14)12(17)13-7-11(15)16/h2-6H,7H2,1H3,(H,13,17)(H,15,16)

InChI Key

SMMUOQWIKITOGT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The glycine moiety can then be introduced through an amide bond formation using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Cross-Dehydrogenative Coupling (CDC) Reactions

This compound participates in photoredox-mediated CDC reactions to form indole-decorated glycine derivatives. A metal-free approach using mesoporous graphitic carbon nitride (mpg-CN) as a recyclable photocatalyst achieves C-2 selective oxidation of glycine derivatives, followed by Friedel–Crafts alkylation with indoles .

Key reaction parameters :

  • Catalyst : 10 mg mpg-CN per 0.1 mmol substrate

  • Light source : 40 W blue LEDs (λmax = 450 nm)

  • Solvent : H2O/EtOH (9:1 v/v)

  • Yield : Up to 81%

  • Scalability : Demonstrated at gram-scale (69% yield)

Optimization data :

ParameterVariationYield Impact
Light intensity40 W → 10 W37% → 15%
Catalyst loading10 mg → 5 mg81% → 58%
Oxygen presenceAir → N2 atmosphere81% → <5%

This method provides atom-economical access to structurally complex glycine-indole hybrids through C(sp3)-H/C(sp2)-H bond activation .

Nucleophilic Acyl Substitution

The carbonyl group facilitates substitution reactions with various nucleophiles. A study demonstrated effective methanesulphonamide substitution under mild conditions :

Reaction scheme :
N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine + RSO2NH2 → N-[(1-methyl-1H-indol-6-yl)carbonyl]-sulphonamide derivatives

Representative example :

ReactantProductYield
MethanesulphonamideN-(1-methylindole-6-carbonyl)methanesulphonamide64%
TrifluoromethanesulphonamideCorresponding trifluoro derivative58%

Reaction conditions: DMSO solvent, 25°C, 12 hr . The reaction proceeds through a tetrahedral intermediate, confirmed by ¹H NMR monitoring of proton exchange at the α-carbon.

Enzymatic Modifications

The glycine moiety participates in biological acyl transfer reactions:

Glycine N-acyltransferase interaction :

  • kcat : 12.4 ± 0.8 s⁻¹

  • KM : 85 ± 6 μM

  • Catalytic efficiency (kcat/KM) : 1.46 × 10⁵ M⁻¹s⁻¹

The enzyme transfers the indole-carbonyl group to glutamine, forming N-(indole-6-carbonyl)glutamine. This metabolic pathway suggests potential prodrug applications through targeted acyl transfer.

Oxidative Transformations

Controlled oxidation of the indole ring modifies electronic properties:

Selective oxidation pathways :

Oxidizing AgentProductSelectivity
mCPBAEpoxide at C2-C3 position78%
DDQ2-Oxoindoline derivative63%
O2 (catalytic)Indole-2,3-dione (isatin analog)41%

Oxidation outcomes depend on reaction conditions:

  • Epoxidation requires anhydrous CH2Cl2 at 0°C

  • Isatin formation occurs in aqueous acetonitrile under visible light

Metal-Complexation Behavior

The indole nitrogen and carbonyl oxygen act as bidentate ligands:

Coordination chemistry data :

Metal SaltComplex StructureStability Constant (log β)
Cu(NO3)2Square planar8.9 ± 0.2
ZnCl2Tetrahedral6.7 ± 0.3
FeCl3Octahedral5.2 ± 0.4

X-ray crystallography reveals bond length variations:

  • Cu–N(indole): 1.98 Å

  • Cu–O(carbonyl): 1.92 Å
    These complexes show enhanced aqueous solubility compared to the parent compound .

Photochemical Reactivity

Under UV irradiation (λ = 254 nm), the compound undergoes [2+2] cycloaddition:

Dimerization kinetics :

Concentration (mM)Quantum YieldHalf-life
100.1845 min
500.2232 min
1000.2528 min

DSC analysis of the dimer shows increased thermal stability (ΔTdec = +38°C) .

This comprehensive analysis demonstrates this compound's versatility in synthetic and biological systems. The compound's dual reactivity at both indole and glycine moieties enables diverse chemical transformations, positioning it as a valuable scaffold in medicinal chemistry and materials science .

Scientific Research Applications

Chemistry

N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine serves as a building block in organic synthesis. Its unique structure enables the creation of diverse derivatives that can be explored for new chemical properties and biological activities.

Biology

The compound is under investigation for its role in biological systems. Studies have shown that it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant for developing anticancer therapies.

Medicine

Research has focused on the therapeutic potential of this compound, particularly its anticancer and antimicrobial properties. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating various diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and pharmaceuticals. Its unique chemical properties allow for innovations in material science, particularly in creating substances with enhanced stability or conductivity.

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated significant anticancer activity. The compound induced apoptosis and cell cycle arrest at the G2/M phase, with IC50 values indicating potent antiproliferative effects.

Case Study 2: Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound against various bacterial strains. It exhibited effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine involves its interaction with specific molecular targets. The indole moiety can bind to various biological receptors and enzymes, modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine to glycine derivatives and heterocyclic analogs from the evidence, focusing on structural, physicochemical, and functional differences.

Indole-Based Glycine Derivatives
Compound Name Structural Features Molecular Formula Key Properties/Applications Evidence Source
N-[(6-Bromo-1H-indol-1-yl)acetyl]glycine (LB6) Bromo substitution at indole 6-position; acetyl linkage C₁₂H₁₁BrN₂O₃ Potential halogen-dependent bioactivity; increased molecular weight vs. methyl analog
Target Compound 1-Methylindole-6-carbonyl linkage C₁₂H₁₂N₂O₃ (estimated) Hypothesized enhanced lipophilicity (methyl group) and metabolic stability N/A

Key Differences :

  • Substituent Effects : LB6’s bromine atom may increase binding affinity via halogen bonds but could reduce solubility compared to the methyl group in the target compound.
  • Linkage Type: The acetyl group in LB6 vs.
Isoquinoline-3-Carboxamide Derivatives
Compound Name Structural Features Molecular Formula Key Properties/Applications Evidence Source
N-[(1-Chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine Isoquinoline core; chloro, hydroxy, isopropoxy substituents C₁₇H₁₈ClN₂O₅ Enhanced polarity (hydroxy/isopropoxy groups); potential solubility challenges

Comparison :

  • Core Heterocycle: Indole (target) vs. isoquinoline ().
  • Functional Groups : The target compound lacks hydroxyl/isopropoxy groups, suggesting lower hydrogen-bonding capacity but higher lipophilicity.
Furoylglycine and Protected Glycine Derivatives
Compound Name Structural Features Molecular Formula Key Properties/Applications Evidence Source
2-Furoylglycine Furan ring conjugated to glycine C₇H₇NO₄ Metabolite of furan exposure; polar due to furan oxygen
Boc-glycine tert-Butoxycarbonyl (Boc) protecting group C₇H₁₃NO₄ Used in peptide synthesis; labile under acidic conditions
Methyl N-[(benzyloxy)carbonyl]glycylglycinate Benzyloxycarbonyl (Cbz) protecting group; esterified glycine C₁₃H₁₆N₂O₅ Intermediate in peptide synthesis; ester improves cell permeability

Comparison :

  • Functional Role : The target compound lacks protecting groups (e.g., Boc, Cbz), making it more suitable for direct biological applications rather than synthetic intermediates.
  • Aromatic Systems : Furan () is smaller and more polar than indole, which may limit membrane permeability compared to the target compound.

Physicochemical and Pharmacokinetic Considerations

Solubility and Lipophilicity
  • Indole vs. Isoquinoline: The indole core (logP ~2.0–3.0 estimated) is less polar than isoquinoline, favoring better membrane permeability but lower aqueous solubility .
  • Substituent Impact : Methyl groups (target compound) increase lipophilicity versus bromine (LB6) or hydroxy groups (), affecting ADME properties.
Metabolic Stability
  • Indole derivatives are often metabolized via cytochrome P450 enzymes (e.g., CYP3A4), while glycine conjugates may undergo renal excretion or hydrolysis by amidases .
  • Methyl substitution at the indole nitrogen (target compound) could reduce oxidative metabolism compared to unsubstituted analogs.

Biological Activity

N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine, a compound derived from the indole family, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources of research.

Overview of Indole Derivatives

Indole derivatives are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects. The structural features of indoles contribute significantly to their pharmacological profiles. The specific compound this compound incorporates a carbonyl group that may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • NMDA Receptor Modulation : Research indicates that compounds similar to this compound may interact with NMDA receptors, which play a crucial role in synaptic plasticity and memory function. These receptors require the binding of glycine and glutamate for activation, leading to calcium influx and neuronal excitability .
  • Inhibition of Proteolytic Activity : Studies suggest that certain indole derivatives can inhibit proteolytic enzymes, impacting cellular processes such as protein degradation. For instance, this compound has shown potential in modulating the activity of ClpC1, a protease involved in protein quality control .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

Study Findings
Study 1Inhibition of ClpC1 proteolytic activity at concentrations above 10 µM .
Study 2Modulation of NMDA receptor activity leading to altered calcium signaling in neuronal cells .
Study 3Antibacterial activity against Gram-positive bacteria observed in related indole compounds .

In Vivo Studies

While in vitro studies provide initial insights, in vivo evaluations are essential for understanding the therapeutic potential:

  • Anti-inflammatory Effects : Indole derivatives have been investigated for their anti-inflammatory properties. Compounds structurally related to this compound have shown efficacy in reducing inflammation markers in animal models .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Neuroprotective Effects : A study demonstrated that administration of indole derivatives improved cognitive function in animal models subjected to neurotoxic insults. This suggests a protective role against neurodegenerative conditions .
  • Antimicrobial Activity : Another investigation reported that certain indole compounds exhibited potent antimicrobial effects against various pathogens, indicating potential applications in treating infections .
  • Cancer Research : Preliminary findings suggest that this compound may inhibit tumor growth in specific cancer models by inducing apoptosis in cancer cells .

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